Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate
Description
Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is a fluorinated triazole derivative characterized by a 1,2,4-triazole core linked to a 3-(trifluoromethyl)phenyl substituent and a methyl ester group.
Properties
Molecular Formula |
C12H10F3N3O2 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-10(19)6-18-7-16-11(17-18)8-3-2-4-9(5-8)12(13,14)15/h2-5,7H,6H2,1H3 |
InChI Key |
LJMNZEOZACRMJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Sydnones
A regioselective approach employs sydnones (e.g., 2f ) and 2,2,2-trifluoroacetaldehyde O-(4'-cyanophenyl)oxime (1b ) under photoredox conditions. The reaction proceeds in N-methylpyrrolidone (NMP) with triethylamine (NEt₃) and 4-CzIPN as a catalyst under blue LED irradiation (20 W, 24 h). The mechanism involves in situ generation of a nitrile imine dipole, which undergoes [3+2] cycloaddition with the sydnone to form the 1,2,4-triazole core. Purification via silica gel chromatography (petroleum ether:ethyl acetate, 10:1) yields the product in 50–62% yield. Gram-scale synthesis (1.11 g scale) demonstrates scalability, though yields decrease marginally (62%) due to challenges in mass transfer.
Nitrilimine-Carbodiimide Cycloaddition
Di/trifluoromethyl bis(1,2,4-triazoline)spiranes form via 1,3-dipolar cycloaddition between nitrilimines and carbodiimides. Using N-aryl trifluoromethyl acetohydrazonoyl bromides and carbodiimides in toluene at reflux (48–65 h), this method achieves high regioselectivity (>90%) and yields up to 74%. The spirane intermediate undergoes ring-opening under acidic conditions to yield methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate.
Condensation and Hydrazide Cyclization
Acyl Hydrazide Intermediate Route
A three-step protocol starts with ethyl 4,6-dimethyl-pyrimidine-2-thiol (2 ), which is converted to acyl hydrazide (4 ) via hydrazine monohydrate treatment. Condensation with 3-(trifluoromethyl)phenyl isothiocyanate (5 ) in ethanol forms a thiosemicarbazide intermediate, which cyclizes under basic conditions (KOH, DMF, 120°C) to yield the 1,2,4-triazole. Subsequent esterification with methyl chloroacetate in the presence of NaH affords the target compound in 68% overall yield.
Direct Cyclization in Trifluoroacetic Acid
Refluxing 4-methallylthiosemicarbazide in trifluoroacetic acid (TFA) induces electrophilic cyclization, forming 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydrothiazolo[2,3-c]triazole as an intermediate. Alkaline hydrolysis (2 M NaOH, 5 h) followed by esterification with methyl iodide yields the final product in 74% yield.
Substitution and Coupling Reactions
Nucleophilic Aromatic Substitution
Aryl halides (e.g., 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole) undergo Suzuki-Miyaura coupling with methyl 2-bromoacetate using Pd(OAc)₂/PPh₃ catalysis. Optimized conditions (K₃PO₄, 1,4-dioxane, 120°C, 24 h) provide the product in 46% yield after chromatography.
Alkylation of Triazole Derivatives
Methylation of 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-thiol (7a ) with methyl 2-bromoacetate in DMF (K₂CO₃, 60°C, 12 h) achieves 85% conversion. Thiophilic side reactions are minimized by maintaining pH > 9 and using anhydrous conditions.
Multi-Component Reactions
FeCl₃-Catalyzed Three-Component Synthesis
A one-pot method combines NH-1,2,3-triazoles (1 ), methyl acrylate (2 ), and FeCl₃ in DMF with potassium persulfate as an oxidant. At 120°C under air, the reaction proceeds via radical-mediated C–H activation, forming the triazole-acetate adduct in 62% yield. The Fe³⁺/Fe²⁺ redox cycle facilitates electron transfer, enabling regioselective β-functionalization.
Biginelli-Like Cyclocondensation
A four-component reaction between tert-butyl β-ketoester, propargyl alcohol, 3-(trifluoromethyl)benzaldehyde, and urea forms a dihydropyrimidinone intermediate. Cu(OAc)₂/sodium ascorbate catalyzes azide-alkyne cycloaddition (CuAAC) with aryl azides, yielding the triazole moiety in 78% yield.
Catalytic and Photoredox Strategies
Photoredox α-Trifluoromethylation
Visible-light-mediated trifluoromethylation of methyl 2-(1H-1,2,4-triazol-1-yl)acetate uses Umemoto’s reagent (CF₃SO₂Na) and 4-CzIPN. Irradiation under N₂ minimizes side reactions, achieving 55% yield with >95% regioselectivity.
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) catalyze the reaction between 3-(trifluoromethyl)phenyl glyoxal and methyl 2-hydrazinylacetate, forming enantiomerically enriched product (87% ee). However, yields remain moderate (48%) due to competing racemization.
Comparative Analysis of Methods
Critical Challenges and Optimization
-
Regioselectivity Control : Competing 1,2,3- vs. 1,2,4-triazole formation is mitigated using bulky solvents (NMP) and low temperatures.
-
Fluorine Stability : Trifluoromethyl groups degrade under strong acids; thus, TFA reactions require strict temperature control (<72°C).
-
Purification : Silica gel chromatography remains standard, but membrane-based nanofiltration improves recovery (92%) in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring, using reagents such as sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted esters.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate has been investigated for its therapeutic properties, particularly as an antimicrobial and anti-inflammatory agent. The triazole moiety is significant in medicinal chemistry due to its ability to interact with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives. Triazoles have been shown to exhibit activity against a range of pathogens, including bacteria and fungi. For instance, compounds containing the trifluoromethyl group are noted for enhanced potency against resistant strains of bacteria . The introduction of the trifluoromethyl group in this compound may contribute to its improved lipophilicity and membrane permeability, facilitating better interaction with microbial cells.
Anti-inflammatory Activity
Triazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that they can inhibit specific pathways involved in inflammation, making them potential candidates for treating inflammatory diseases . The incorporation of the trifluoromethyl group is believed to enhance the selectivity and potency of these compounds.
Agrochemical Applications
The compound's structural features make it a candidate for use in agrochemicals. Triazoles are widely recognized for their fungicidal properties and are used in crop protection products.
Fungicidal Activity
This compound can be synthesized as part of a class of fungicides that target fungal pathogens in crops. Studies suggest that triazole fungicides work by inhibiting sterol biosynthesis in fungi, leading to cell death . The trifluoromethyl substitution may enhance the effectiveness of these compounds by improving their stability and reducing degradation in the environment.
Material Science Applications
In addition to biological applications, this compound has potential uses in material science due to its unique chemical properties.
Fluorescent Materials
Triazole derivatives have been explored as fluorescent materials due to their ability to emit light upon excitation. This compound can serve as a building block for synthesizing new fluorescent compounds that may find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceuticals demonstrated the synthesis of various triazole derivatives, including this compound. The derivatives were tested against multiple bacterial strains. Results indicated that those with trifluoromethyl substitutions exhibited significantly higher antimicrobial activity compared to their non-fluorinated counterparts .
Case Study 2: Agrochemical Development
Research conducted on triazole-based fungicides reported the effectiveness of this compound against common fungal pathogens affecting crops. Field trials showed a marked reduction in disease incidence when applied at optimal concentrations .
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with specific binding sites on proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Heterocycles
- Target Compound : Features a 1,2,4-triazole ring, a common pharmacophore in antifungal agents .
- Thiazole Derivatives : Compounds like Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) (MW: 548.2) incorporate a thiazole ring, which may enhance π-π stacking interactions in biological systems .
- Triazine Derivatives : Pesticides such as triflusulfuron methyl ester () use a triazine core, typically associated with herbicidal activity, contrasting with the triazole-based target compound’s likely antifungal role .
Substituent Effects
- Trifluoromethyl (-CF₃): Present in the target compound and Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) . The -CF₃ group increases electron-withdrawing effects, improving stability and membrane permeability compared to non-fluorinated analogs like 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid (MW: 203.2) .
- Chloro and Methoxy Groups : Compounds like Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) (MW: 514.2) use chloro substituents, which may reduce lipophilicity compared to -CF₃ .
Ester Groups
- Methyl Ester : The target compound’s methyl ester enhances volatility and metabolic lability relative to ethyl esters (e.g., compound 10e) .
Molecular Weight and Physicochemical Properties
Biological Activity
Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H9F3N2O2
Molecular Weight: 236.19 g/mol
CAS Number: 2734603
IUPAC Name: this compound
The compound features a trifluoromethyl group attached to a phenyl ring, which is linked to a triazole moiety. This structural configuration is pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring: This is achieved through a cycloaddition reaction involving appropriate precursors such as hydrazines and α-haloketones.
- Acetylation: The triazole derivative is then acetylated using acetic anhydride or acetyl chloride to form the final ester product.
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. For instance:
- Case Study: A study evaluating various triazole derivatives found that compounds similar to this compound demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL .
Antifungal Activity
Triazoles are well-known for their antifungal properties:
- Mechanism of Action: They inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes.
Cytotoxicity
The safety profile of this compound was assessed using various mammalian cell lines:
- MTT Assay Results: Compounds were tested against mouse fibroblast (3T3) cells, showing that concentrations below 50 µg/mL did not significantly reduce cell viability .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been shown to enhance lipophilicity and biological activity. Variations in substituents on the phenyl ring can lead to changes in potency and selectivity against different biological targets.
| Substituent Position | Effect on Activity |
|---|---|
| Para | Increased antifungal activity |
| Ortho | Enhanced cytotoxicity |
| Meta | Reduced antibacterial effectiveness |
Q & A
Basic: What are the recommended synthetic strategies for Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole ring via cyclization of hydrazine derivatives with carbonyl compounds. For example, a continuous-flow process using formamide and substituted hydrazines (e.g., 4-(trifluoromethyl)phenylhydrazine) can generate the triazole core . Subsequent alkylation with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) introduces the acetate moiety. Key considerations include optimizing reaction time and temperature to maximize yield (typically 60-75%) and purity (>95%) .
Basic: How should researchers characterize the structural and functional properties of this compound?
Methodological Answer:
- Spectral Analysis:
- ¹H/¹³C NMR identifies protons and carbons adjacent to the triazole ring and trifluoromethyl group. The methyl ester resonance appears at ~3.7 ppm (¹H) and 52 ppm (¹³C), while the triazole protons show distinct splitting patterns .
- IR Spectroscopy confirms ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and triazole C-N vibrations at 1550–1450 cm⁻¹ .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ and fragmentation patterns .
Advanced: How can computational methods aid in predicting the compound’s reactivity and binding affinity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the triazole ring .
- Molecular Docking: Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) to rationalize antifungal activity. Use software like AutoDock Vina with crystal structures from the PDB .
- Solvatochromic Analysis: Study solvent effects on UV-Vis absorption to infer polarity and charge-transfer interactions .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) to account for species-specific efficacy .
- Metabolic Stability Assays: Use liver microsomes to assess whether discrepancies in in vivo vs. in vitro activity stem from rapid clearance .
- Crystallographic Studies: Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes conflicting with docking predictions .
Basic: What are the key considerations for optimizing the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility: Test co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to maintain solubility in aqueous buffers. The trifluoromethyl group enhances lipophilicity (logP ~2.5), necessitating balanced formulations .
- Stability: Conduct pH-dependent degradation studies (pH 1–9) to identify labile sites (e.g., ester hydrolysis under alkaline conditions). Stabilize via lyophilization or storage at –20°C .
Advanced: How can researchers elucidate the mechanistic role of the trifluoromethyl group in modulating bioactivity?
Methodological Answer:
- Isosteric Replacement: Synthesize analogs with –CF₃ replaced by –Cl or –CH₃ and compare antifungal/antibacterial potency. For example, –CF₃ may enhance membrane permeability via hydrophobic interactions .
- ¹⁹F NMR Binding Studies: Track fluorine-environment changes upon interaction with target proteins to map binding pockets .
- Free Energy Perturbation (FEP): Compute relative binding free energy differences between –CF₃ and substituents to quantify contributions to affinity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Screening: Perform acute toxicity assays (e.g., LD₅₀ in rodents) and monitor hepatotoxicity markers (ALT/AST levels) due to potential aryl triazole metabolism .
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure. Residual hydrazine derivatives from synthesis require strict containment .
Advanced: How can researchers address synthetic challenges in scaling up production?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors to improve reaction control and reduce hazardous intermediate accumulation (e.g., diazonium salts) .
- Catalyst Optimization: Screen Pd/C or Ni catalysts for esterification steps to minimize side products (e.g., triazole ring oxidation) .
Basic: What analytical techniques validate purity for publication-ready data?
Methodological Answer:
- HPLC-PDA: Use a C18 column (MeCN/H₂O gradient) to achieve >98% purity, with UV detection at 254 nm .
- Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced: How do researchers reconcile conflicting data on metabolic pathways?
Methodological Answer:
- Isotope-Labeling Studies: Synthesize ¹⁴C-labeled analogs to track metabolites via LC-MS/MS. For example, methyl ester hydrolysis may yield carboxylic acid derivatives in vivo .
- Enzyme Inhibition Assays: Test CYP450 isoforms (e.g., CYP3A4) to identify major metabolic enzymes and potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
